Ethyl 6-chloropyrazine-2-carboxylate

Vue d'ensemble

Description

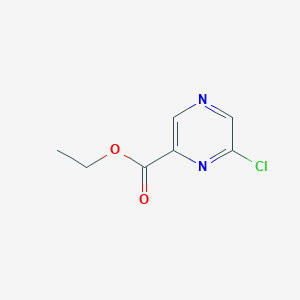

Ethyl 6-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a pyrazine derivative, which is a class of nitrogen-containing heterocyclic compounds. This compound is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 6-chloropyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used in acidic or basic media.

Major Products Formed

Substitution Reactions: Products include substituted pyrazine derivatives.

Reduction Reactions: Products include amines or alcohols.

Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 6-chloropyrazine-2-carboxylate has been explored for its antimicrobial properties, particularly against various strains of bacteria and fungi. Studies indicate that derivatives of this compound demonstrate promising activity against Mycobacterium tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) comparable to established antibiotics like pyrazinamide and isoniazid . The structure-activity relationship (SAR) analyses reveal that modifications to the pyrazine ring can enhance biological activity .

Antiviral Potential

Recent research has identified several pyrazine derivatives, including this compound, as inhibitors of viral proteases, specifically targeting the NS2B-NS3 protease of Zika virus. These compounds have shown significant antiviral activity, suggesting their potential as therapeutic agents in treating viral infections .

Agricultural Applications

Herbicidal Properties

this compound has demonstrated efficacy as a herbicide. It has been reported to control various weed species effectively, including barnyardgrass (Echinochloa crus-galli) and yellow nutsedge. In field studies, it achieved between 71% and 95% control rates, indicating its potential use in agricultural weed management strategies .

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves the reaction of chlorinated pyrazines with ethyl esters under specific conditions to yield high-purity products. Various synthetic routes have been developed to optimize yield and purity, with reaction conditions being crucial for successful synthesis .

Table 1: Synthesis Overview

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Method A | 85 | DMF, room temperature |

| Method B | 91 | Toluene, reflux |

| Method C | 78 | Ethanol, stirring |

Case Study 1: Antimycobacterial Activity

A study conducted on a series of substituted pyrazine-2-carboxamides found that this compound derivatives exhibited significant antimycobacterial activity against M. tuberculosis. The study emphasized the importance of lipophilicity in enhancing biological activity, with certain derivatives achieving MIC values as low as 1.56 µg/mL .

Case Study 2: Herbicidal Efficacy

In agricultural trials assessing the herbicidal properties of this compound, it was found to be effective against multiple weed species. The compound's ability to inhibit growth in target plants while maintaining safety for crops highlights its potential for integrated pest management strategies .

Mécanisme D'action

The mechanism of action of ethyl 6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile tool in research .

Comparaison Avec Des Composés Similaires

Ethyl 6-chloropyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

- Ethyl 6-methylpyrazine-2-carboxylate

- Ethyl 6-bromopyrazine-2-carboxylate

- Ethyl 6-fluoropyrazine-2-carboxylate

Uniqueness

The presence of a chlorine atom in this compound imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and research applications where chlorine substitution is advantageous .

Activité Biologique

Ethyl 6-chloropyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHClNO and a molecular weight of 186.60 g/mol. It consists of a pyrazine ring substituted with a chlorine atom at the 6-position and an ethyl ester group at the 2-position.

Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies indicate that this compound possesses antimicrobial properties, showing effectiveness against various bacterial strains.

- Antifungal Activity : Research has demonstrated its antifungal capabilities, particularly against pathogenic fungi.

- Antiviral Activity : Some studies suggest potential antiviral effects, although further investigation is needed to establish specific viral targets.

- Antitumor Activity : this compound has shown promise in inhibiting tumor cell proliferation in vitro.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Biological Targets : The compound interacts with various enzymes and receptors, leading to altered biochemical pathways.

- Inhibition of Key Enzymes : It has been noted to inhibit certain kinases, which play critical roles in cell signaling and proliferation.

- Impact on Cellular Processes : The compound affects processes such as apoptosis and cell cycle regulation, contributing to its antitumor effects.

Pharmacokinetics

This compound demonstrates favorable pharmacokinetic properties:

- Absorption : High gastrointestinal absorption has been reported.

- Blood-Brain Barrier Penetration : The compound is permeable to the blood-brain barrier, suggesting potential central nervous system applications.

Case Studies and Research Findings

- Antimycobacterial Activity : In studies evaluating antimycobacterial properties, this compound showed significant inhibition against Mycobacterium tuberculosis, with a minimum inhibitory concentration (MIC) comparable to other known antimycobacterial agents.

- Structure-Activity Relationship (SAR) : Research has indicated that modifications to the pyrazine structure can enhance biological activity. For example, substituents on the aromatic ring significantly influence the compound's efficacy against various pathogens .

- Comparative Studies : A comparative analysis with similar compounds revealed that this compound exhibits unique activity profiles that could be exploited for drug development. A table summarizing these comparisons is provided below:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| Ethyl 3-amino-5,6-dichloropyrazine-2-carboxylate | 0.86 | Contains amino group; higher biological activity |

| Methyl 5-chloro-6-methylpyrazine-2-carboxylate | 0.83 | Methyl substitution; different solubility profile |

| 3-Amino-5,6-dichloropyrazine-2-carboxylic acid | 0.76 | Contains carboxylic acid; potential for increased reactivity |

| 6-Chloropyrazine-2-carbaldehyde | 0.70 | Aldehyde functional group; different reactivity |

| Methyl 5-formylpyrazine-2-carboxylate | 0.69 | Formyl group; distinct applications in synthesis |

Propriétés

IUPAC Name |

ethyl 6-chloropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBIOIIDDANTAIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70597917 | |

| Record name | Ethyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161611-46-7 | |

| Record name | Ethyl 6-chloropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70597917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.